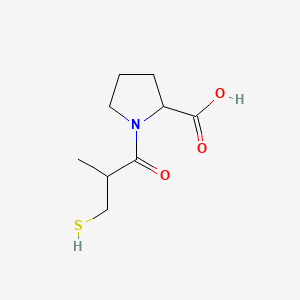

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

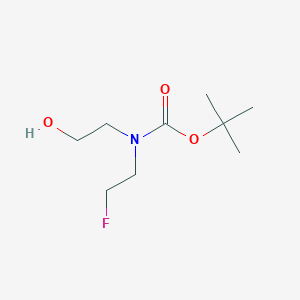

“1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid” is also known as Captopril . It is a well-known drug that falls under the class of drugs called angiotensin-converting enzyme (ACE) inhibitors . It is the first orally active inhibitor of ACE, which is responsible for the conversion of inactive angiotensin I to the potent pressor peptide angiotensin II . It is widely used for the treatment of hypertension and congestive heart failure .

Synthesis Analysis

Captopril has been analyzed using ultra-high-performance liquid chromatography (UHPLC) equipment . The method was validated based on the ICH and USP guidelines .

Molecular Structure Analysis

The molecular formula of Captopril is C9H15NO3S . The structure of the molecule includes an L-proline group, which allows it to be more bioavailable within oral formulations . The thiol moiety within the molecule has been associated with two significant adverse effects: the hapten or immune response .

Chemical Reactions Analysis

The Captopril molecule starts to degrade after eight hours when in solution and also when being exposed to air by means of oxidation . The stability of the Captopril molecule was analytically tested under various pH and temperature conditions, in the presence of strong oxidizing agents, and under both natural light and ultra-violet (UV) light exposure .

Physical and Chemical Properties Analysis

The molecular weight of Captopril is 217.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

科学的研究の応用

Structural and Conformational Studies

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, a component of captopril, has been studied for its crystal structures. Comparative studies of captopril and its dimer disulfide metabolite revealed significant insights into their molecular geometries and conformational properties. The proline ring in these compounds adopts different conformations, and intermolecular interactions create three-dimensional networks, highlighting the compound's structural significance (Bojarska et al., 2015).

Molecular Structure and Acidity Analysis

The molecular structure and acidity of this compound have been explored using computational methods. The study found that the compound exists in stable trans conformers in various states like solid, gas-phase, and aqueous solutions. The analysis provides valuable insights into the compound's stability and reactivity, which is crucial for its potential applications in scientific research (Remko et al., 2015).

作用機序

Target of Action

The primary target of “1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid”, also known as Captopril , is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

By inhibiting ACE, Captopril disrupts the RAS pathway . This prevents the production of angiotensin II, reducing vasoconstriction and decreasing the secretion of aldosterone, a hormone that promotes sodium and water retention . The overall effect is a reduction in blood pressure and decreased workload on the heart .

Pharmacokinetics

Captopril has a bioavailability of 70-75%, meaning this proportion of the drug reaches systemic circulation intact after oral administration . It is metabolized in the liver and has an elimination half-life of approximately 1.9 hours . The primary route of excretion is through the kidneys .

Result of Action

The inhibition of ACE by Captopril leads to systemic vasodilation, reducing blood pressure . This makes it effective in treating conditions like hypertension and congestive heart failure . By reducing the workload on the heart, it can help prevent further heart damage in patients with heart conditions .

Action Environment

The action of Captopril can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach. Its excretion can be influenced by the function of the kidneys, which can be affected by the patient’s hydration status and age . Furthermore, the effectiveness of Captopril can be reduced by the use of nonsteroidal anti-inflammatory drugs (NSAIDs) .

将来の方向性

Captopril has established a position in the medical treatment for hypertension and congestive heart failure . It is a preferred drug amongst doctors, prescribed to patients who are chronically ill and require long-term treatment, due to its therapeutic benefits and because of its effectiveness, low price, and low toxicity . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring other potential therapeutic uses.

生化学分析

Biochemical Properties

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid functions primarily by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces blood pressure and alleviates strain on the heart. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its reaction .

Cellular Effects

This compound has significant effects on various cell types, particularly endothelial cells and smooth muscle cells in blood vessels. It promotes vasodilation by reducing the levels of angiotensin II, which in turn decreases the release of aldosterone, leading to reduced sodium and water retention. This compound also influences cell signaling pathways, such as the renin-angiotensin-aldosterone system, and can modulate gene expression related to blood pressure regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the zinc ion in the active site of the angiotensin-converting enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of angiotensin I to angiotensin II. The sulfhydryl group in the compound is critical for this interaction, as it forms a strong bond with the zinc ion, leading to effective inhibition of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Long-term studies have shown that its efficacy in inhibiting the angiotensin-converting enzyme remains consistent over extended periods, although slight decreases in potency can occur due to degradation .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves the reaction of 2-methyl-3-sulfanylpropanoic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": ["2-methyl-3-sulfanylpropanoic acid", "pyrrolidine-2-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)"], "Reaction": ["Step 1: In a dry and inert atmosphere, dissolve 2-methyl-3-sulfanylpropanoic acid and pyrrolidine-2-carboxylic acid in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Hydrolyze the resulting intermediate with a strong acid such as hydrochloric acid or sulfuric acid to yield 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid.", "Step 5: Purify the final product by recrystallization or chromatography." ] } | |

CAS番号 |

119238-52-7 |

分子式 |

C9H15NO3S |

分子量 |

217.29 g/mol |

IUPAC名 |

(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |

InChIキー |

FAKRSMQSSFJEIM-RNFRBKRXSA-N |

異性体SMILES |

C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O |

SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

正規SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B3089329.png)

![2-[(2-Furylmethyl)amino]pentanedioic acid](/img/structure/B3089371.png)

![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)